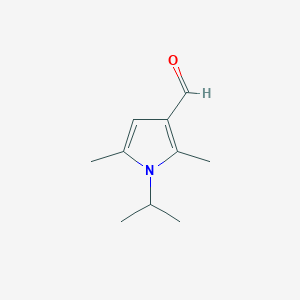

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C10H15NO . It has an average mass of 165.232 Da and a monoisotopic mass of 165.115356 Da .

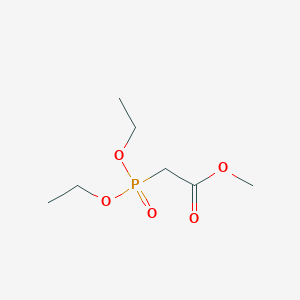

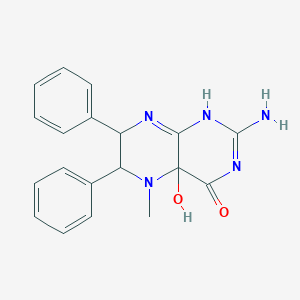

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted with isopropyl and methyl groups .Physical and Chemical Properties Analysis

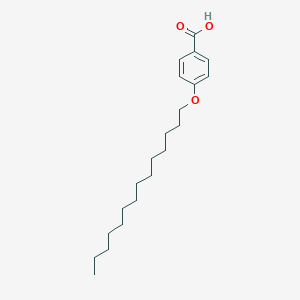

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 260.9±35.0 °C at 760 mmHg, and a flash point of 111.6±25.9 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . Its refractivity is 50.1±0.5 cm3, and its polarizability is 19.9±0.5 10-24 cm3 .科学的研究の応用

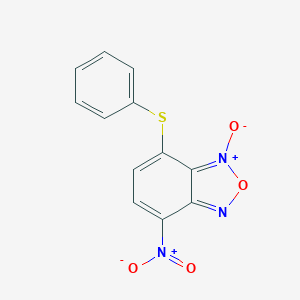

Synthesis of Novel Compounds

Research in the field has demonstrated the synthesis of various fused β-carbolines, including pyrrolo[3,2-c]-β-carbolines, through the condensation of related pyrrole carbaldehydes with other reagents. This synthesis route highlights the potential for creating complex organic structures with significant pharmacological and material science applications (Condie & Bergman, 2004).

Enantiomer Separation and Studies

Sterically hindered N-aryl pyrroles, similar in structure to the subject compound, have been synthesized, and their enantiomers separated. This research provides insights into the molecular properties that influence racemization barriers, which are critical for developing chiral drugs and materials (Vorkapić-Furač et al., 1989).

Understanding Molecular Interactions

Studies have focused on the intramolecular hydrogen bonding effects in pyrrole-2-carbaldehyde oximes, which are relevant for understanding the behavior of similar pyrrole derivatives in various chemical environments. Such insights are crucial for designing compounds with desired physical and chemical properties (Afonin et al., 2009).

Catalysis and Polymerization

Aluminum and zinc complexes supported by pyrrole-based ligands have been synthesized, characterizing their utility in catalyzing the ring-opening polymerization of ε-caprolactone. This application underscores the role of pyrrole derivatives in developing new catalytic systems for polymer science (Qiao, Ma, & Wang, 2011).

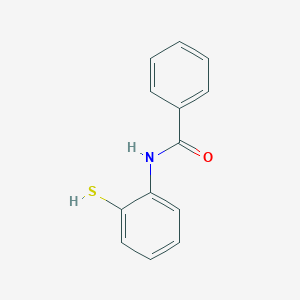

Heterocyclic Compound Synthesis

The reactivity of pyrrolecarbaldehydes has been explored for synthesizing heterocyclic compounds, such as pyrrolo[2,1-b]thiazoles, with potential pharmacological applications. This area of research demonstrates the versatility of pyrrole derivatives in contributing to the diversity of organic compounds (Mackie et al., 1973).

作用機序

Target of Action

The primary targets of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde are currently unknown .

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action . Like other pyrrole derivatives, it may interact with various enzymes, receptors, or ion channels, altering their function and leading to downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, its distribution within the body, its metabolic transformations, and its elimination .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown .

特性

IUPAC Name |

2,5-dimethyl-1-propan-2-ylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(2)11-8(3)5-10(6-12)9(11)4/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLWGQOETWJJKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C(C)C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368762 |

Source

|

| Record name | 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24781630 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18870-77-4 |

Source

|

| Record name | 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![hexasodium;4-hydroxy-5-[[4-[4-[2-[4-[[4-[(8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-1-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B91655.png)

![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)